2-Acetamido-3-(4-acetyloxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-(4-acetyloxyphenyl)propanoic acid is a synthetic organic compound with the molecular formula C13H15NO5 It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of an acetamido group and an acetyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(4-acetyloxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with phenylalanine, which is commercially available.
Acetylation: The amino group of phenylalanine is acetylated using acetic anhydride to form N-acetylphenylalanine.
Hydroxylation: The phenyl ring is then hydroxylated at the para position using a suitable hydroxylating agent such as hydrogen peroxide or a peracid.
Acetylation of Hydroxyl Group: The hydroxyl group is subsequently acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(4-acetyloxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form a carboxyl group.
Reduction: The acetyloxy group can be reduced to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of 2-Acetamido-3-(4-carboxyphenyl)propanoic acid.
Reduction: Formation of 2-Acetamido-3-(4-hydroxyphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Acetamido-3-(4-acetyloxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(4-acetyloxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biochemical pathways.
Pathways: It may modulate pathways related to inflammation, pain, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3-(4-hydroxyphenyl)propanoic acid: A derivative with a hydroxyl group instead of an acetyloxy group.
2-Acetamido-3-(4-methoxyphenyl)propanoic acid: A derivative with a methoxy group instead of an acetyloxy group.
Uniqueness
2-Acetamido-3-(4-acetyloxyphenyl)propanoic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-acetamido-3-(4-acetyloxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(15)14-12(13(17)18)7-10-3-5-11(6-4-10)19-9(2)16/h3-6,12H,7H2,1-2H3,(H,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAVWNTVXZCOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.